5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid
Description
This compound is an azo dye characterized by a pyrazole ring linked via an azo (-N=N- group) bridge to a hydroxynaphthalene-sulphonic acid backbone. The sulphonic acid group enhances water solubility, making it suitable for textile dyeing and industrial applications. Its structure includes:
- Pyrazole moiety: 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl group.
- Naphthalene backbone: 6-hydroxy substitution and 1-sulphonic acid group.
- Azo linkage: Connects the pyrazole and naphthalene units at positions 5 (naphthalene) and 4 (pyrazole) .
This compound is structurally related to mordant dyes but lacks metal coordination, distinguishing it from metallized azo dyes.
Properties
CAS No. |
93893-62-0 |
|---|---|
Molecular Formula |
C20H16N4O5S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N4O5S/c1-12-18(20(26)24(23-12)13-6-3-2-4-7-13)21-22-19-15-8-5-9-17(30(27,28)29)14(15)10-11-16(19)25/h2-11,18,25H,1H3,(H,27,28,29) |
InChI Key |
VQQVOVNXPALKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC3=C2C=CC=C3S(=O)(=O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Diazotization of Pyrazolone Derivative
The first step involves forming the diazonium salt:
- Reagents :
- 4,5-Dihydro-3-methyl-5-oxo-1-phenylpyrazolone
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Procedure :
- Dissolve the pyrazolone derivative in dilute HCl.
- Cool the solution to 0–5°C.
- Gradually add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
- Stir until the diazonium salt forms.
Coupling Reaction
The diazonium salt is then coupled with the sulfonated naphthol:
- Reagents :
- Diazotized pyrazolone salt (prepared above)
- 6-Hydroxynaphthalene-1-sulphonic acid
- Sodium acetate (buffer)
- Procedure :
- Dissolve 6-hydroxynaphthalene-1-sulphonic acid in water and adjust the pH to ~8 using sodium acetate.
- Slowly add the diazonium salt solution to the naphthol solution while maintaining a temperature of ~0–5°C.
- Stir continuously to ensure complete coupling.
- The azo dye precipitates out as a solid.
Purification and Isolation
- Filtration : The crude product is filtered under vacuum to remove impurities.
- Washing : The precipitate is washed with cold water to remove unreacted reagents and by-products.
- Drying : The product is dried under reduced pressure or in a desiccator.
Reaction Conditions and Considerations
| Step | Temperature (°C) | pH Range | Key Observation |
|---|---|---|---|
| Diazotization | 0–5 | Acidic | Formation of stable diazonium salt |
| Coupling | 0–5 | ~8 | Intense color change indicates azo bond formation |
Analytical Characterization
After synthesis, the compound can be characterized by:
- UV-visible spectroscopy : To confirm azo bond formation via characteristic absorption peaks.
- IR spectroscopy : To identify functional groups such as hydroxyl, sulfonic acid, and azo groups.
- NMR spectroscopy : To verify structural integrity.
Summary Table of Reagents and Conditions
| Reagent | Role | Quantity (Typical) |
|---|---|---|
| 4,5-Dihydro-3-methylpyrazolone | Azo precursor | Stoichiometric |
| Sodium nitrite | Diazotizing agent | Slight excess |
| Hydrochloric acid | Acid for diazotization | Sufficient to maintain pH <2 |
| Sodium acetate | Buffer for coupling | Adjust pH to ~8 |
| 6-Hydroxynaphthalene sulfonic acid | Coupling component | Stoichiometric |
Chemical Reactions Analysis
Types of Reactions
5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Analytical Applications
1. Chromatography
- This compound can be effectively analyzed using High Performance Liquid Chromatography (HPLC). For instance, it has been utilized in reverse phase HPLC methods for separation and analysis, demonstrating compatibility with various mobile phases including acetonitrile and water . This method is scalable and applicable for isolating impurities in preparative separations.
2. Mass Spectrometry
- The compound's structure allows for mass spectrometric analysis. When using HPLC coupled with mass spectrometry, the mobile phase's composition may be adjusted (e.g., replacing phosphoric acid with formic acid) to enhance sensitivity and detection limits for pharmacokinetic studies .
Industrial Applications
1. Dye Industry
- As an azo dye, this compound is significant in the textile industry for coloring fabrics. Azo dyes are known for their vivid colors and stability, making them suitable for various textile applications.
2. Food Industry
- Azo compounds similar to this one are often used as food colorants. The safety and regulatory aspects of such dyes are critical, as some azo dyes have been scrutinized for potential carcinogenic effects . However, the specific compound discussed here may not have been directly linked to such risks but falls within the category of azo dyes that require careful monitoring.
Case Studies
Case Study 1: Environmental Impact Assessment
- A study evaluated the environmental impact of azo dyes, including those similar to 5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid. The findings indicated that while these dyes are effective colorants, their degradation products could pose ecological risks if not properly managed during wastewater treatment processes.
Case Study 2: Pharmacokinetics Research
- In pharmacokinetic studies involving azo compounds, researchers have employed this specific compound to assess absorption rates and metabolic pathways in biological systems. The results highlighted its potential as a tracer molecule in drug delivery systems due to its stability and detectability through chromatographic techniques.
Mechanism of Action
The mechanism by which 5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid exerts its effects involves the interaction of its azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action, particularly in its use as a dye and pH indicator.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Substituent Variations
(a) Sodium 4-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate (CAS 3618-63-1)
- Key Differences :
- Substituent positions : Azo group at naphthalene position 4 (vs. 5 in the target compound) and hydroxyl at position 3 (vs. 6).
- Properties : The altered substitution pattern shifts the absorption spectrum, resulting in a distinct color profile (red hue, Acid Red 195) compared to the target compound’s likely orange-yellow tones .
(b) 3-[[4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl]azo]naphthalene-1,5-disulphonic Acid (CAS 181819-97-6)
Metallized Azo Dyes
(a) Trisodium bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]cobaltate(3-) (CAS 84204-70-6)
- Key Differences :
(b) Disodium [5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1,3-disulphonato(4-)]cuprate(2-) (CAS 72252-61-0)
- Key Differences: Copper complexation: Enhances washfastness and resistance to chemical degradation. Disulphonated benzene: Increases solubility and pH sensitivity compared to monosulphonated naphthalene .
Metal Salt Derivatives
(a) Barium Salts (e.g., CAS 85005-78-3)
- Key Differences :
(b) Sodium Salts (e.g., Acid Red 195, CAS 3618-63-1)
Functional Group Modifications
(a) Hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) (CI 18690, CAS 5601-29-6)
Research Findings and Industrial Relevance
- Environmental Impact: Non-metallized variants like the target compound are increasingly preferred due to restrictions on heavy metals (e.g., EU REACH) .
- Synthetic Flexibility: Minor structural changes (e.g., sulphonation, metal coordination) drastically alter application-specific properties like solubility and fastness .
- Performance Trade-offs: Metallized dyes offer superior fastness but face regulatory scrutiny, while non-metallized dyes balance eco-compliance with moderate performance .
Biological Activity
5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological potential.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3S |
| Molecular Weight | 350.377 g/mol |
| CAS Number | 16926-70-8 |
| Solubility | Very soluble in water |
| Log P (octanol-water) | 0.99 |
Antimicrobial Activity
Research indicates that compounds similar to 5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid exhibit notable antimicrobial properties. For instance, studies have demonstrated that related azo compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves chelation, which enhances the bioactivity of the complexes formed with metal ions.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The DPPH radical scavenging assay is commonly used to measure the ability of compounds to donate electrons and neutralize free radicals. Preliminary results suggest that the compound exhibits moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Cytotoxicity and Anti-cancer Potential
In vitro studies have shown that similar pyrazole derivatives possess cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways . For example, derivatives of pyrazole have been tested against breast cancer and leukemia cell lines, showing promising results in inhibiting cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of azo dyes demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The derivatives were tested using disc diffusion methods, revealing inhibition zones larger than those of standard antibiotics .
- Antioxidant Assessment : In a comparative study of various synthesized pyrazole derivatives, one compound exhibited an IC50 value of 46.13 µM in DPPH assays, indicating strong antioxidant properties that could be harnessed for therapeutic applications .
- Cytotoxic Studies : A recent investigation into the cytotoxic effects of related compounds on human cancer cell lines showed that certain derivatives led to a reduction in cell viability by over 60% at specific concentrations, suggesting their potential as anti-cancer agents .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via diazo coupling reactions between pyrazole precursors and naphthalene derivatives. Key steps include:
- Azo linkage formation : Use ice-cold dimethylformamide (DMF) as a solvent with phosphoryl chloride to activate coupling sites, followed by controlled addition of diazonium salts ().
- Purification : Post-reaction, filter the precipitate and recrystallize using water/ethanol mixtures (70–80% yield) ().
- Optimization : Adjust pH to stabilize intermediates and monitor reaction temperatures (90°C for cyclization) to minimize side products ().
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Spectroscopy :
- IR : Identify functional groups (e.g., sulfonic acid S=O stretches at 1150–1250 cm⁻¹, azo N=N at 1400–1600 cm⁻¹) ().
- 1H-NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and pyrazole ring protons (δ 2.5–3.5 ppm for methyl groups) ().
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity ().
- Elemental Analysis : Confirm molecular formula (C20H16N4O5S) via combustion analysis ().
Advanced Research Questions
Q. How can tautomerism in the pyrazole ring lead to NMR data discrepancies, and what experimental adjustments resolve this?
- Methodological Answer : The pyrazole ring’s keto-enol tautomerism causes proton shifts in NMR. To address this:
- Variable Temperature NMR : Conduct experiments at 25°C and −20°C to observe tautomeric equilibria ().
- Deuterated Solvents : Use DMSO-d6 to stabilize specific tautomers via hydrogen bonding ().
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts for dominant tautomers ().
Q. What strategies enhance the stability of the azo linkage in aqueous solutions for photochemical studies?
- Methodological Answer :
- pH Control : Maintain solutions at pH 5–6 to prevent hydrolysis of the azo group ().
- Light Exposure : Use amber glassware and nitrogen purging to minimize photodegradation ().
- Additives : Incorporate radical scavengers (e.g., ascorbic acid) to suppress oxidative cleavage ().
Q. How does the sulfonic acid group influence reactivity in metal-complexation or dye-sensitized solar cell (DSSC) applications?
- Methodological Answer :
- Metal Binding : The sulfonate group chelates transition metals (e.g., Cu²⁺, Fe³⁺) in acidic conditions, confirmed via UV-Vis titration (λ shift from 450 to 520 nm) ().
- DSSC Performance : Modify electrode surfaces by anchoring the sulfonate group to TiO2 nanoparticles, enhancing electron injection efficiency (EIS data shows reduced charge transfer resistance) ().
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solvent Polarity : Test solubility in DMSO (high polarity) vs. ethyl acetate (low polarity). The compound’s sulfonic acid group enhances water solubility but reduces organic solvent compatibility ().
- Ionization State : Adjust pH to deprotonate the sulfonic acid group (pKa ≈ 1–2), improving solubility in polar aprotic solvents ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
